molecular formula C10H15Cl2NO2 B12292054 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hcl

2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hcl

Cat. No.: B12292054
M. Wt: 252.13 g/mol
InChI Key: PMTBLRKLMNAJQI-UHFFFAOYSA-N
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Description

2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hcl is a useful research compound. Its molecular formula is C10H15Cl2NO2 and its molecular weight is 252.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H15Cl2NO2

Molecular Weight

252.13 g/mol

IUPAC Name

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H14ClNO2.ClH/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2;/h3-4H,5-6,12H2,1-2H3;1H

InChI Key

PMTBLRKLMNAJQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CCN)Cl)OC.Cl

Origin of Product

United States

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